![molecular formula C6H3BrF2Zn B6333845 2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran CAS No. 1380918-98-8](/img/structure/B6333845.png)
2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran
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Description
“2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran” is an organozinc compound. It is a solution with a concentration of 0.5 M in tetrahydrofuran (THF). The empirical formula of this compound is C6H3BrF2Zn and it has a molecular weight of 258.38 .
Molecular Structure Analysis
The molecular structure of “2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran” consists of a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached at the 2nd and 6th positions. A zinc atom is attached to the phenyl ring, and a bromine atom is attached to the zinc atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran” include a density of 1.006 g/mL at 25 °C . It is a solution form and has a concentration of 0.5 M in THF .
Safety and Hazards
“2,6-Difluorophenylzinc bromide, 0.5M in tetrahydrofuran” is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3, Water-react 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements including H225, H261, H302, H319, H335, H351 . It should be stored at 2-8°C .
Mechanism of Action
Target of Action
Organozinc reagents like this compound are generally used in organic synthesis, particularly in the formation of carbon-carbon bonds .
Mode of Action
Organozinc compounds are known to participate in various types of reactions including negishi coupling, which involves the cross-coupling of organozinc compounds with organic halides or triflates .
Result of Action
As a chemical reagent, its primary function is to facilitate the formation of carbon-carbon bonds in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluorophenylzinc bromide. For instance, its storage temperature is recommended to be 2-8°C .
properties
IUPAC Name |
bromozinc(1+);1,3-difluorobenzene-2-ide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSMUDJGPPCOFC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[C-]C(=C1)F)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307021 |
Source
|
Record name | Bromo(2,6-difluorophenyl)zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1380918-98-8 |
Source
|
Record name | Bromo(2,6-difluorophenyl)zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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